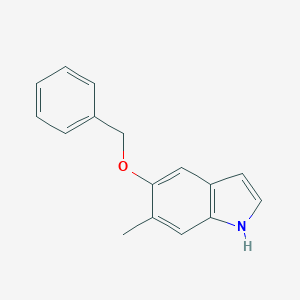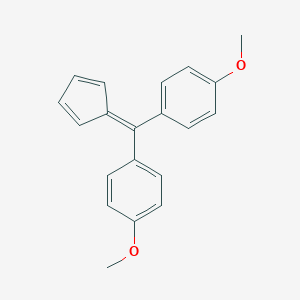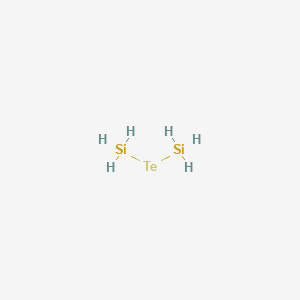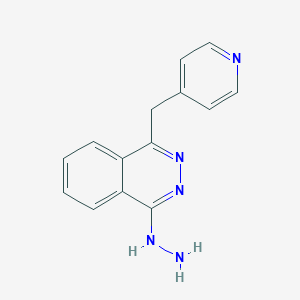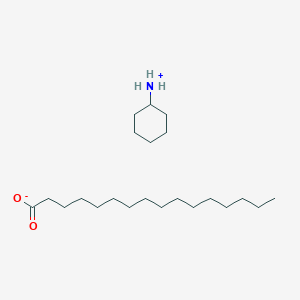
Cyclohexylammonium palmitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexylammonium palmitate (CHAP) is a surfactant that has been widely used in various scientific research applications. It is a type of cationic surfactant, which means it has a positively charged head group and a hydrophobic tail. CHAP has been used in a variety of fields, including biotechnology, pharmaceuticals, and materials science.
Mécanisme D'action
The mechanism of action of Cyclohexylammonium palmitate is based on its ability to form micelles in solution. Micelles are spherical structures formed by the aggregation of surfactant molecules in solution. The hydrophobic tails of the surfactant molecules are oriented towards the center of the micelle, while the hydrophilic head groups are oriented towards the outside. This allows Cyclohexylammonium palmitate to solubilize hydrophobic compounds in aqueous solutions.
Effets Biochimiques Et Physiologiques
Cyclohexylammonium palmitate has been shown to have low toxicity and is generally considered safe for use in scientific research applications. However, some studies have suggested that Cyclohexylammonium palmitate may have an effect on cell membrane integrity and may cause cell death at high concentrations. More research is needed to fully understand the biochemical and physiological effects of Cyclohexylammonium palmitate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Cyclohexylammonium palmitate is its ability to solubilize hydrophobic compounds in aqueous solutions. This makes it an ideal surfactant for the preparation of nanoparticles and other lipid-based delivery systems. However, Cyclohexylammonium palmitate is not suitable for use in all types of experiments. It may interfere with certain types of assays and may not be compatible with some types of cells or tissues.
Orientations Futures
There are many potential future directions for research on Cyclohexylammonium palmitate. One area of interest is the development of new types of nanoparticles and delivery systems using Cyclohexylammonium palmitate as a surfactant. Another area of interest is the study of the biochemical and physiological effects of Cyclohexylammonium palmitate on cells and tissues. Additionally, more research is needed to fully understand the limitations and potential drawbacks of using Cyclohexylammonium palmitate in scientific research applications.
Méthodes De Synthèse
The synthesis of Cyclohexylammonium palmitate is typically achieved through a two-step process. First, cyclohexylamine is reacted with palmitic acid to form cyclohexylammonium palmitate. This reaction is typically carried out in a solvent such as ethanol or methanol. The resulting product is then purified through a process such as recrystallization or chromatography.
Applications De Recherche Scientifique
Cyclohexylammonium palmitate has been used in a variety of scientific research applications. One of the most common applications is as a surfactant in the preparation of nanoparticles. Cyclohexylammonium palmitate has been shown to be effective in stabilizing a variety of nanoparticles, including gold, silver, and iron oxide nanoparticles. It has also been used in the preparation of liposomes and other lipid-based delivery systems.
Propriétés
Numéro CAS |
15860-19-2 |
|---|---|
Nom du produit |
Cyclohexylammonium palmitate |
Formule moléculaire |
C22H45NO2 |
Poids moléculaire |
355.6 g/mol |
Nom IUPAC |
cyclohexylazanium;hexadecanoate |
InChI |
InChI=1S/C16H32O2.C6H13N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;7-6-4-2-1-3-5-6/h2-15H2,1H3,(H,17,18);6H,1-5,7H2 |
Clé InChI |
PYFKOTYFBXTKMQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].C1CCC(CC1)[NH3+] |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)[O-].C1CCC(CC1)[NH3+] |
Autres numéros CAS |
15860-19-2 |
Synonymes |
cyclohexylammonium palmitate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




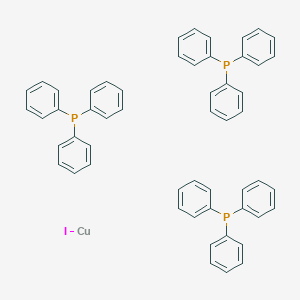
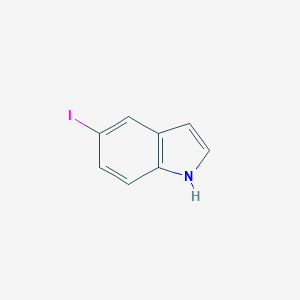
![2-Methylimidazo[1,2-b]pyridazine](/img/structure/B102022.png)
![2-[(4-bromobenzoyl)amino]acetic Acid](/img/structure/B102023.png)
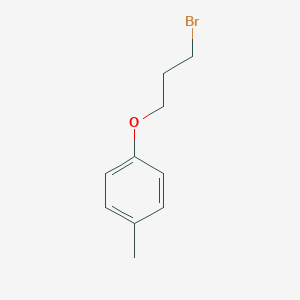
![9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-](/img/structure/B102029.png)
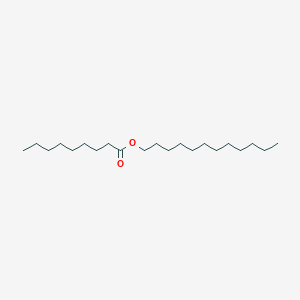
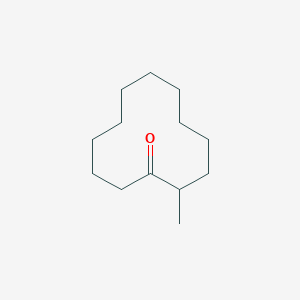
![9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine](/img/structure/B102033.png)
